

Investigating the Structural Novelty of Cyclopetide 2: A Technical Guide

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Compound of Interest

Compound Name: Cyclopetide 2

Cat. No.: B15566474

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to establishing the structural novelty of "**Cyclopetide 2**," a newly isolated macrocyclic peptide. The following sections detail the experimental protocols for its characterization, present quantitative data in a structured format, and illustrate the investigative workflow.

Quantitative Data Summary

The structural elucidation of **Cyclopetide 2** was accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative findings are summarized below.

Parameter	Value	Method	Significance
Molecular Weight (Monoisotopic)	876.4255 Da	HR-ESI-MS	Provides the elemental composition (C42H56N8O10S2).
MS/MS Fragmentation Ions (m/z)	763.36, 649.29, 534.24, 419.18, 304.13, 189.07	HR-ESI-MS/MS	Reveals the amino acid sequence and connectivity.
¹ H Chemical Shifts (ppm)	See detailed NMR data	2D ¹ H- ¹ H TOCSY, ROESY	Assigns protons to specific amino acid residues and provides distance constraints for 3D structure calculation.
¹³ C Chemical Shifts (ppm)	See detailed NMR data	2D ¹ H- ¹³ C HSQC, HMBC	Assigns carbons to specific amino acid residues, confirming the amino acid identities.
³ J(HNHA) Coupling Constants (Hz)	> 8.0 Hz for 5 residues	1D ¹ H NMR	Indicates a β-sheet-like conformation for a significant portion of the peptide backbone.
Inter-residue HA-HA ROEs	Present between Cys ¹ -Cys ⁶ , Cys ² -Cys ⁵	2D ROESY	Confirms the proximity of cysteine residues involved in disulfide bonding.

Experimental Protocols

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Objective: To determine the precise molecular weight and elemental composition of **Cyclopetide 2**.

Methodology:

- A solution of **Cyclopetide 2** (1 mg/mL) was prepared in 50% acetonitrile/water with 0.1% formic acid.
- The solution was infused into a Q-Exactive Orbitrap mass spectrometer at a flow rate of 5 μ L/min.
- The instrument was operated in positive ion mode with a spray voltage of 3.5 kV and a capillary temperature of 275°C.
- Full scan mass spectra were acquired over a mass range of m/z 150-2000 with a resolution of 140,000.
- For MS/MS analysis, the parent ion corresponding to $[M+H]^+$ was isolated and subjected to higher-energy collisional dissociation (HCD) with a normalized collision energy of 30%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the amino acid sequence, three-dimensional structure, and disulfide bond connectivity of **Cyclopetide 2**.

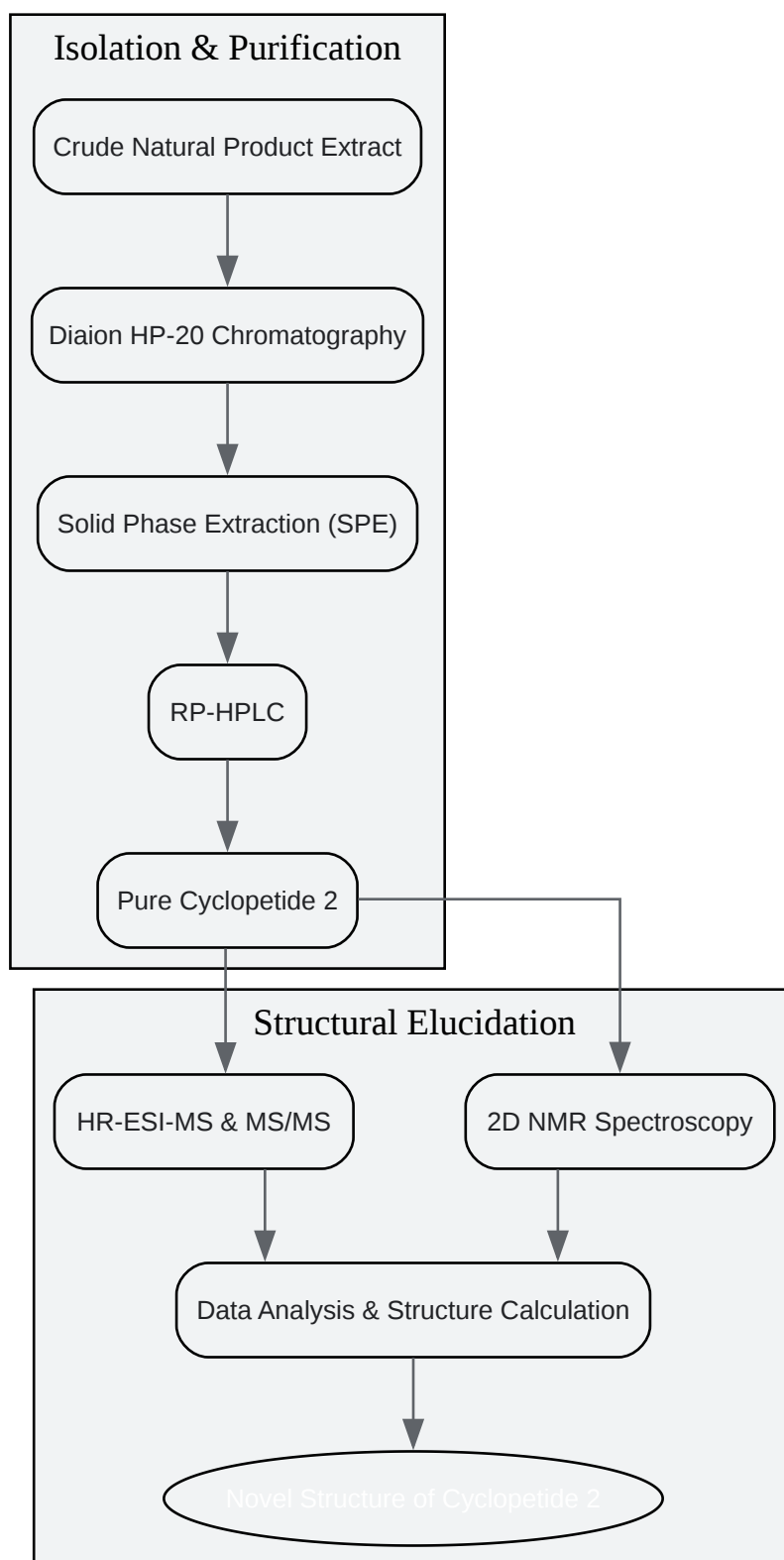
Methodology:

- A 5 mg sample of **Cyclopetide 2** was dissolved in 0.5 mL of 90% H₂O/10% D₂O containing 0.05% trifluoroacetic acid-d.
- All NMR experiments were performed on a Bruker Avance III 800 MHz spectrometer equipped with a cryoprobe.
- The following 2D NMR experiments were acquired at 298 K:
 - TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.

- ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons and establish sequential connectivities and long-range distance restraints.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequence determination and side-chain assignments.
- NMR data were processed using TopSpin and analyzed with CARA (Computer Aided Resonance Assignment).
- The 3D structure was calculated using CYANA based on the distance restraints obtained from ROESY spectra and dihedral angle restraints derived from $^3J(\text{HNH}\alpha)$ coupling constants.

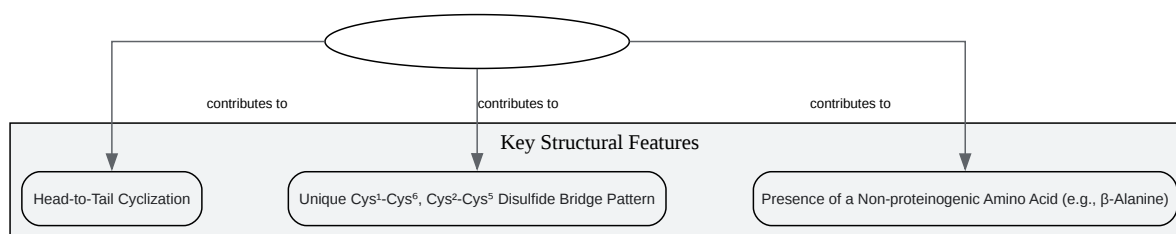
Visualizations

The following diagrams illustrate the key workflows and structural features of the **Cyclopetide 2** investigation.



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Figure 1: Experimental workflow for the isolation and structural elucidation of **Cyclopetide 2**.



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Figure 2: Logical relationship of key structural features contributing to the novelty of **Cyclopetide 2**.

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